molecular formula C9H16N2O2 B13513033 tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate

tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate

Cat. No.: B13513033
M. Wt: 184.24 g/mol
InChI Key: CUZRJPFBTYYUON-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate is a chemical compound with the molecular formula C₉H₁₆N₂O₂ It is known for its unique structure, which includes an isocyano group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-isocyanoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives with various functional groups .

Scientific Research Applications

Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-isocyanoethyl)carbamate: Similar structure but lacks the N-methyl group.

    N-tert-butoxycarbonylaminoethyl isocyanide: Contains a similar isocyano group but different substituents.

    2-(N-tert-butyloxycarbonyl)aminoethylisonitrile: Another related compound with variations in the substituents.

Uniqueness

Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate is unique due to the presence of both the isocyano and N-methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications and distinguish it from other similar compounds .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h6-7H2,1-3,5H3

InChI Key

CUZRJPFBTYYUON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC[N+]#[C-]

Origin of Product

United States

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